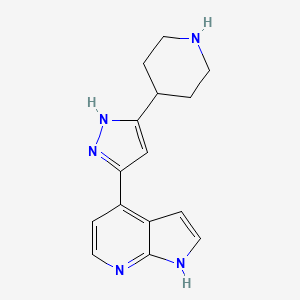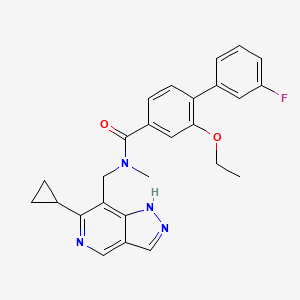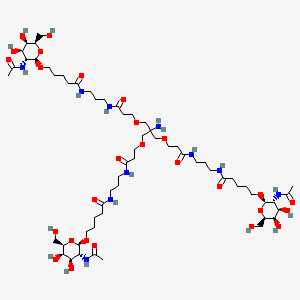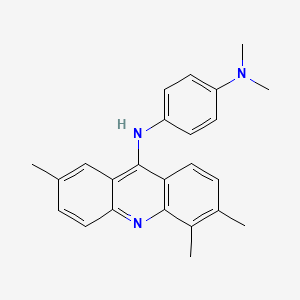
Lsd1-IN-27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lsd1-IN-27 ist ein potenter Inhibitor der lysinspezifischen Demethylase 1 (LSD1), einem Enzym, das eine entscheidende Rolle bei der Regulation der Genexpression spielt, indem es Methylgruppen von Histonproteinen entfernt. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Stammzellfähigkeit und Migration von Magenkrebszellen zu hemmen und die T-Zell-Immunantwort gegen Magenkrebs zu verstärken .
Vorbereitungsmethoden
Die Synthese von Lsd1-IN-27 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, bei denen verschiedene Reagenzien und Katalysatoren verwendet werden .
Analyse Chemischer Reaktionen
Lsd1-IN-27 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: this compound kann mit gängigen Reduktionsmitteln reduziert werden, um verschiedene reduzierte Formen zu ergeben.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. .
Wissenschaftliche Forschungsanwendungen
Lsd1-IN-27 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Rolle von LSD1 in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse wie Differenzierung, Proliferation und Apoptose.
Medizin: Als potenzielles Therapeutikum zur Behandlung verschiedener Krebsarten, einschließlich Magenkrebs, durch Hemmung der LSD1-Aktivität untersucht.
Industrie: Einsatz bei der Entwicklung neuer Medikamente und Therapieansätze, die auf LSD1 abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität von LSD1, einem Enzym, das Histonproteine demethyliert und so die Genexpression reguliert. Die Hemmung von LSD1 durch this compound führt zur Anhäufung methylierter Histone, was zu einer Unterdrückung der Genexpression führt. Dieser Mechanismus ist besonders effektiv in Krebszellen, bei denen die LSD1-Aktivität oft hochreguliert ist .
Wirkmechanismus
Lsd1-IN-27 exerts its effects by inhibiting the activity of LSD1, an enzyme that demethylates histone proteins, thereby regulating gene expression. The inhibition of LSD1 by this compound leads to the accumulation of methylated histones, resulting in the suppression of gene expression. This mechanism is particularly effective in cancer cells, where LSD1 activity is often upregulated .
Vergleich Mit ähnlichen Verbindungen
Lsd1-IN-27 ist im Vergleich zu anderen LSD1-Inhibitoren aufgrund seiner hohen Potenz und Selektivität einzigartig. Ähnliche Verbindungen umfassen:
Tranylcypromin: Ein nicht-selektiver LSD1-Inhibitor mit zusätzlicher Monoaminoxidase-hemmender Aktivität.
Iadademstat: Ein selektiver LSD1-Inhibitor, der sich derzeit in klinischen Studien zur Behandlung der akuten myeloischen Leukämie befindet.
Bomedemstat: Ein weiterer selektiver LSD1-Inhibitor, der auf sein Potenzial zur Behandlung myeloproliferativer Neoplasien untersucht wird
This compound zeichnet sich durch seine spezifische Hemmung von LSD1 und seine nachgewiesene Wirksamkeit in präklinischen Krebsmodellen aus.
Eigenschaften
Molekularformel |
C24H25N3 |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
4-N,4-N-dimethyl-1-N-(2,5,6-trimethylacridin-9-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C24H25N3/c1-15-6-13-22-21(14-15)24(20-12-7-16(2)17(3)23(20)26-22)25-18-8-10-19(11-9-18)27(4)5/h6-14H,1-5H3,(H,25,26) |
InChI-Schlüssel |
COFJGRODNLNWAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C(C(=C(C=C3)C)C)N=C2C=C1)NC4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


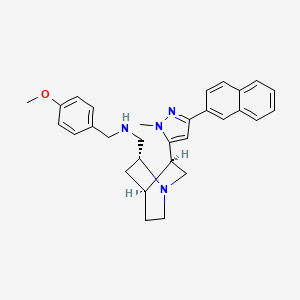
![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)


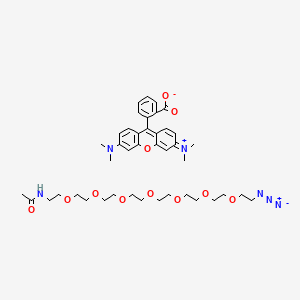

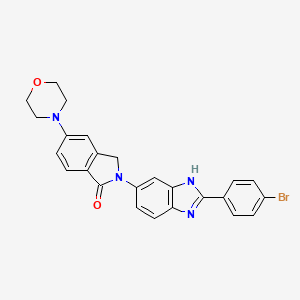
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
